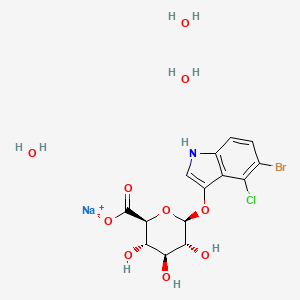
1-(1,3,4-Thiadiazol-2-ylmethyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,4-Thiadiazol-2-ylmethyl)cyclopropan-1-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivativesThe molecular formula of this compound is C6H9N3S, and it has a molecular weight of 155.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Thiadiazol-2-ylmethyl)cyclopropan-1-amine typically involves the reaction of 1,3,4-thiadiazole derivatives with cyclopropanamine. One common method involves the use of hydrazonoyl halides as starting materials. These compounds react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the 1,3,4-thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3,4-Thiadiazol-2-ylmethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-(1,3,4-Thiadiazol-2-ylmethyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3,4-Thiadiazol-2-ylmethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cell division and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: The parent compound with a similar structure but without the cyclopropanamine moiety.
1,2,4-Thiadiazole: An isomer with different positioning of nitrogen and sulfur atoms.
1,2,5-Thiadiazole: Another isomer with a unique arrangement of the heteroatoms.
Uniqueness
1-(1,3,4-Thiadiazol-2-ylmethyl)cyclopropan-1-amine is unique due to the presence of both the 1,3,4-thiadiazole ring and the cyclopropanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H9N3S |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
1-(1,3,4-thiadiazol-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3S/c7-6(1-2-6)3-5-9-8-4-10-5/h4H,1-3,7H2 |
Clave InChI |
BEGSPYQIWJTURI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=NN=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)
![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate](/img/structure/B11926819.png)







